Imino(methyl)(4-methylphenyl)-lambda6-sulfanone
Overview
Description
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, also known as IMMS, is a compound of the sulfanone family. It is a colorless, crystalline solid with a molecular weight of 224.3 g/mol. IMMS has been used in a variety of scientific research applications, including biochemistry and physiology, due to its unique structural and chemical properties.
Scientific Research Applications
Metal-Free Acid-Catalyzed Synthesis
An efficient, metal-free method for constructing α-diarylmethine imino sulfanone was developed through acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This approach demonstrates broad functional group tolerance, a wide substrate scope, and yields ranging from good to excellent. The method is characterized by mild reaction conditions and high atom economy, proving its practicality even on a gram scale (More, Rupanawar, & Suryavanshi, 2021).
Fluorinated and Nonfluorinated Chiral Synthesis
A study detailed the synthesis of a variety of chiral N-substituted beta-imino sulfoxides from fluorinated and nonfluorinated N-substituted imidoyl chlorides. These compounds were generated through reactions with lithium derivatives of enantiopure methyl p-tolyl sulfoxide, yielding high yields. The research highlighted the Z configuration of the C=N double bond across both N-alkyl and N-aryl derivatives, verified through NMR NOE difference experiments and supported by ab initio calculations (Fustero et al., 1998).
Zinc Ion Sensing for Biological Applications
The compound 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol demonstrated high selectivity for Zn2+ ions, making it an effective zinc ion-selective luminescent probe suitable for biological applications under physiological conditions. The enhanced fluorescence response in the presence of Zn2+ was attributed to the formation of a hexanuclear complex, significantly reducing nonradiative decay of the excited state and allowing for the monitoring of intracellular Zn2+ concentrations in living cells (Roy et al., 2007).
Mechanism of Action
Target of Action
The primary targets of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens, which are primary female sex hormones .
Mode of Action
This compound interacts with its targets by binding to the estrogen receptors with an affinity similar to that of ESR1 . This binding activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
properties
IUPAC Name |
imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMQMMJNWFJFBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305941 | |
Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22132-97-4 | |
Record name | NSC172827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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